Dimethyl trans,trans-muconate
CAS No.: 1119-43-3
Cat. No.: VC20984011
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119-43-3 |
|---|---|
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | dimethyl (2E,4E)-hexa-2,4-dienedioate |
| Standard InChI | InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ |
| Standard InChI Key | PXYBXMZVYNWQAM-GGWOSOGESA-N |
| Isomeric SMILES | COC(=O)/C=C/C=C/C(=O)OC |
| SMILES | COC(=O)C=CC=CC(=O)OC |
| Canonical SMILES | COC(=O)C=CC=CC(=O)OC |
Introduction
Chemical Identity and Properties
Dimethyl trans,trans-muconate is an organic compound derived from muconic acid, specifically the trans,trans configuration of dimethyl hexa-2,4-dienedioate. This configuration is crucial for its reactivity and applications in chemical synthesis. The compound features two methyl ester groups connected by a conjugated diene system with both double bonds in the trans configuration.
Physical and Chemical Properties
Dimethyl trans,trans-muconate exhibits distinctive physical and chemical characteristics that determine its behavior in various reactions and applications. The following table summarizes the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1119-43-3 |
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | dimethyl (2E,4E)-hexa-2,4-dienedioate |
| Standard InChI | InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ |
| Standard InChIKey | PXYBXMZVYNWQAM-GGWOSOGESA-N |
| Physical Appearance | White crystalline solid |
| Isomeric SMILES | COC(=O)/C=C/C=C/C(=O)OC |
| The compound typically appears as a white crystalline solid when purified. Its conjugated diene structure makes it particularly reactive in Diels-Alder reactions and other addition processes. |
Isomerism and Configuration
Dimethyl muconate can exist in several isomeric forms, including cis,cis-, cis,trans-, and trans,trans-configurations. The trans,trans isomer is particularly valuable in synthetic applications due to its stability and reactivity profile. While the cis,cis isomer is often produced through fermentation with genetically modified microorganisms, it requires isomerization to the trans,trans form for many applications, especially in terephthalate synthesis .
Synthesis Methods
Several approaches exist for synthesizing dimethyl trans,trans-muconate, each with specific advantages depending on the starting materials and desired purity.
Esterification of Muconic Acid
One common synthesis method involves the esterification of trans,trans-muconic acid (ttMA) with methanol in the presence of a strong acid catalyst:
-
A mixture of trans,trans-muconic acid, absolute methanol, and concentrated sulfuric acid is combined in a reaction vessel.
-
The reaction mixture is refluxed for approximately 24 hours.
-
Upon cooling to room temperature, white crystals of dimethyl trans,trans-muconate precipitate from the solution.
-
The crystals are filtered, washed with cold water, and dried under vacuum.
This method typically yields greater than 95% of the pure product .
Isomerization of Isomeric Mixtures
When starting with a mixture of dimethyl muconate isomers (cis,cis and cis,trans), isomerization reactions can be performed to obtain the pure trans,trans isomer:
-
The isomeric mixture is combined with methanol and a catalytic amount of iodine.
-
The mixture is heated under reflux for extended periods (approximately 64 hours).
-
Upon cooling in an ice bath, the trans,trans isomer precipitates from the solution.
-
The precipitate is filtered, washed with cold methanol, and dried under vacuum .
Cross-Metathesis Approach
An alternative synthesis method involves the cross-metathesis of bioderived compounds:
-
Ruthenium-catalyzed cross-coupling of sorbates with acrylates (both potentially bioderived) is performed.
-
This reaction proceeds selectively to yield diester muconates with up to 41% yield.
-
The process requires very low catalyst amounts (0.5–3.0 mol%) and can be performed without solvent.
-
The dimethyl trans,trans-muconate product precipitates as a solid and can be easily recovered from the reaction medium.
-
Analysis by gas chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy confirms that this method delivers exclusively the trans,trans isomer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of dimethyl trans,trans-muconate can be confirmed through NMR spectroscopy. The characteristic 1H NMR spectrum (400 MHz, chloroform-d) shows:
-
δ 7.32 ppm (2H, dd, -COO-CH=CH-)
-
δ 6.20 ppm (2H, dd, -COO-CH=CH-)
-
δ 3.78 ppm (6H, s, -OCH3)
These signals clearly indicate the trans configuration of the double bonds and the presence of methyl ester groups.
Mass Spectrometry
Mass spectrometric analysis further confirms the identity of dimethyl trans,trans-muconate. The molecular ion peak corresponds to its molecular weight of 170.16 g/mol, with fragmentation patterns characteristic of unsaturated diesters .
Reactivity and Chemical Transformations
The unique structure of dimethyl trans,trans-muconate makes it particularly valuable for various chemical transformations, especially in the context of sustainable chemistry.
Diels-Alder Reactions
Dimethyl trans,trans-muconate can participate in Diels-Alder reactions as a diene component:
-
Reaction with dienophiles such as dimethyl fumarate yields tetramethyl cyclohexene-1,2,3,4-tetracarboxylate as the main product.
-
These cycloaddition reactions typically proceed at elevated temperatures (150-180°C) in the presence of inert atmospheres.
-
High yields (>95%) of the cycloadduct can be achieved under optimized conditions .
The Diels-Alder reaction with ethylene has also been studied extensively to obtain 1,4-bis(carbomethoxy)cyclohexene, which is an important intermediate in the synthesis of renewable terephthalic acid derivatives .
Polymerization Reactions
Dimethyl trans,trans-muconate can participate in various polymerization reactions to form unsaturated polyesters:
-
Lower solubility in common solvents during purification
-
Difficulty in entering the active site of enzymes due to the rigidity of alkene functionality
-
Potential π-stacking interactions that limit chain propagation
Applications in Sustainable Chemistry
Renewable Polyester Production
Dimethyl trans,trans-muconate serves as a key intermediate in producing biobased unsaturated polyesters through enzymatic polymerization. These materials represent an eco-friendly alternative to conventional petroleum-derived polyesters.
Green Synthesis of Terephthalates
One of the most significant applications of dimethyl trans,trans-muconate lies in its role as a precursor for the synthesis of renewable terephthalic acid derivatives:
-
The compound can undergo Diels-Alder cycloaddition with ethylene.
-
Subsequent dehydrogenation of the cycloadduct produces dimethyl terephthalate (DMT).
-
DMT is a critical component in the production of polyethylene terephthalate (PET), one of the most widely used polymers globally .
This pathway represents a promising route to 100% bioderived PET, which is in high demand due to increasingly stringent sustainability regulations .
Biochemical Research Applications
The compound interacts with enzymes and proteins involved in biochemical pathways related to cell signaling and metabolism. Its reactivity profile makes it suitable for various enzyme-catalyzed reactions crucial for producing biobased materials.
Biochemical Significance
Metabolic Interactions
Dimethyl trans,trans-muconate interacts with various enzymes and proteins involved in biochemical pathways. These interactions influence cell signaling and metabolism at the molecular level.
Cellular Effects
The compound's influence on cellular functions includes impacts on:
-
Gene expression pathways
-
Metabolic regulation
-
Biomolecular interactions relevant to cellular function
Relationship to Muconic Acid
While dimethyl trans,trans-muconate is a synthetic derivative, its parent compound, trans,trans-muconate, occurs naturally and has a role as a human xenobiotic metabolite. Trans,trans-muconate is the dianion obtained by the deprotonation of both carboxy groups of trans,trans-muconic acid .
Challenges and Considerations
Isomerization Difficulties
The conversion of cis,cis-muconate (commonly obtained from fermentation) to the trans,trans form presents challenges:
Polymerization Limitations
When used in polymer synthesis, dimethyl trans,trans-muconate presents several challenges:
-
Lower solubility in common solvents during purification
-
Difficulty in enzymatic polymerization due to steric constraints
-
Lower molecular weights compared to polymers from less unsaturated monomers
Future Perspectives
The growing interest in sustainable and renewable materials positions dimethyl trans,trans-muconate as an increasingly important compound in green chemistry:
-
Development of more efficient synthesis routes from renewable feedstocks
-
Optimization of polymerization conditions to increase molecular weights
-
Exploration of new catalytic systems for improved reactivity
-
Integration into industrial processes for renewable terephthalate production The potential for dimethyl trans,trans-muconate to contribute to a more sustainable chemical industry, particularly in polymer production, represents a promising area for continued research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume